

Perfluorobutyl Iodide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Perfluorobutyl iodide

Cat. No.: B025838

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CAS Number: 423-39-2[1][2][3][4][5]

This technical guide provides an in-depth overview of **perfluorobutyl iodide** (PFBI), a versatile fluorinated compound with significant applications in organic synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document details its chemical properties, safety data, and key experimental applications.

Chemical and Physical Properties

Perfluorobutyl iodide, also known as nonafluoro-1-iodobutane, is a colorless to purple liquid with a pungent odor.[2][6] Its key physical and chemical properties are summarized below.

Property	Value
Molecular Formula	C4F9I
Molecular Weight	345.93 g/mol
CAS Number	423-39-2
Density	2.010 g/mL
Boiling Point	64 - 66 °C
Melting Point	-88 °C
Flash Point	> 115 °C
Vapor Pressure	133 mbar @ 19 °C
Refractive Index	1.3275 to 1.3295
Solubility in Water	Immiscible

Safety Data Sheet Summary

Perfluorobutyl iodide is considered a hazardous substance and requires careful handling in a laboratory setting. Below is a summary of critical safety information.

Hazard Category	Description
GHS Hazard Statements	H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] H411: Toxic to aquatic life with long lasting effects.[7]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P273: Avoid release to the environment.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
First Aid: Eyes	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]
First Aid: Skin	IF ON SKIN: Wash with plenty of soap and water.[3]
First Aid: Inhalation	IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][7]
Storage	Store in a well-ventilated place. Keep container tightly closed. Protect from direct sunlight. Store locked up.[3][7]
Incompatible Materials	Strong oxidizing agents, Metals.
Acute Toxicity (Inhalation)	The 4-hour LC50 in rats is 14,000 ppm.[9]

Applications in Organic Synthesis

Perfluorobutyl iodide is a key intermediate in the synthesis of fluorinated compounds.[1][2] The carbon-iodine bond is relatively weak, allowing for the generation of the perfluorobutyl radical (C₄F₉•) under mild conditions.[7] This reactivity makes it a valuable reagent in various radical reactions.

Key applications include:

- **Perfluoroalkylation:** It is widely used to introduce the perfluorobutyl group into organic molecules. This imparts unique properties such as increased thermal and chemical stability, hydrophobicity, and lipophobicity.[1]
- **Radical Reactions:** It serves as a precursor for the perfluorobutyl radical in free-radical additions to alkenes and alkynes, as well as in homolytic aromatic substitution.[1][4]
- **Intermediate for Fine Chemicals:** It is a crucial building block for producing fluorine-containing surfactants, finishing agents, and other specialized chemicals.[2]
- **Drug Development:** **Perfluorobutyl iodide** can be used to synthesize indole compounds which have shown potential as anti-AIDS, anti-microbial, anti-cancer, and anti-diabetic agents.[2]

Experimental Protocols

Synthesis of Perfluorobutyl Iodide

A common method for synthesizing **perfluorobutyl iodide** involves the telomerization of tetrafluoroethylene with a telomerization agent like pentafluoroiodoethane.[2] An alternative laboratory-scale synthesis is provided below, utilizing perfluoropentanoic acid.[3]

Materials:

- Aluminate ionic liquid (catalyst)
- Perfluoropentanoic acid
- Iodine
- Ethanol
- Reaction kettle with a reflux device

Procedure:

- Add 2 kg of aluminate ionic liquid to the reaction kettle.
- Add 264 g of perfluoropentanoic acid to the kettle.

- Heat the mixture to 80 °C.
- Slowly add a solution of 2.5 mol of iodine in ethanol dropwise over 5 hours.
- After the addition is complete, increase the temperature to 100 °C and continue the reaction for 8 hours.
- Allow the reaction mixture to cool and separate into layers.
- Separate the product layer from the ionic liquid layer.
- Purify the product layer by distillation to obtain **perfluorobutyl iodide**.

Radical Perfluoroalkylation of Arenes

This protocol describes a general procedure for the free-radical perfluoroalkylation of aromatic compounds using **perfluorobutyl iodide**.

Materials:

- **Perfluorobutyl iodide** (C₄F₉I)
- Aromatic substrate (e.g., benzene, anisole)
- Benzoyl peroxide (initiator)
- Acetic acid (solvent)

Procedure:

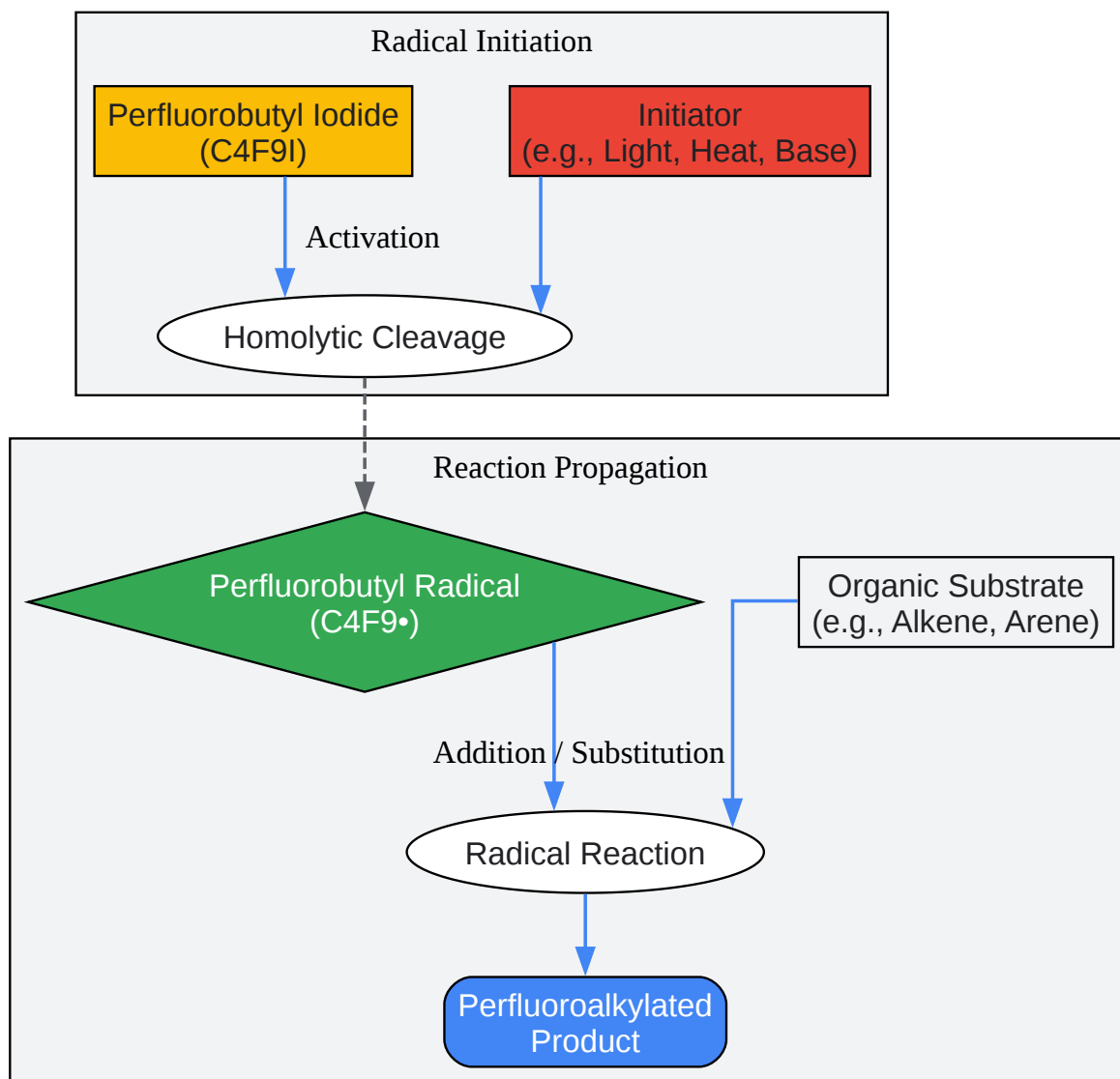
- In a suitable reaction vessel, dissolve the aromatic substrate in acetic acid.
- Add **perfluorobutyl iodide** to the solution.
- Add benzoyl peroxide as the radical initiator.
- Reflux the reaction mixture. The reaction time will vary depending on the substrate.
- Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, NMR).

- Upon completion, cool the reaction mixture and perform a suitable workup to isolate and purify the perfluoroalkylated aromatic product.

Visualized Workflows

Logical Workflow for Radical Generation and Application

The following diagram illustrates the general process of generating a perfluorobutyl radical from **perfluorobutyl iodide** and its subsequent reaction with a substrate.



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Caption: Generation and reaction pathway of the perfluorobutyl radical.

Experimental Workflow for Synthesis and Purification

This diagram outlines the key steps in a typical synthesis experiment involving **perfluorobutyl iodide**.



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Caption: A typical workflow for organic synthesis and purification.

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